(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is a chiral compound with the molecular formula C12H16ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride typically involves the chiral resolution of racemic mixtures or asymmetric synthesis. One common method is the chiral resolution using L-pyroglutamic acid, which separates the enantiomers based on their different solubilities . Another approach involves asymmetric hydrogenation of the corresponding ketone using chiral catalysts .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the chiral resolution or asymmetric synthesis methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, leading to its observed effects. The exact pathways and molecular interactions involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (2S,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride
- (2R,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride
- (2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride
Uniqueness
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its stereoisomers. This makes it a valuable compound for studying the effects of chirality in chemical and biological systems .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(2S,6R)-6-phenylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15);1H/t10-,11+;/m1./s1 |
InChI Key |
WEJSMUPIMJAVAK-DHXVBOOMSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)C(=O)O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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